
Ethyl 4-bromothiophene-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-bromothiophene-2-carboxylate is a chemical compound with the CAS Number: 62224-17-3 . It has a molecular weight of 236.11 and its IUPAC name is ethyl 4-bromo-1H-1lambda3-thiophene-2-carboxylate . It is a light yellow to yellow liquid .
Synthesis Analysis
The synthesis of thiophene derivatives like Ethyl 4-bromothiophene-2-carboxylate often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
The InChI code for Ethyl 4-bromothiophene-2-carboxylate is 1S/C7H8BrO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4,11H,2H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.
Physical And Chemical Properties Analysis
Ethyl 4-bromothiophene-2-carboxylate is a light yellow to yellow liquid . It is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Palladium-Catalysed Direct Arylation
Ethyl 4-bromothiophene-2-carboxylate has been identified as a crucial substrate in palladium-catalysed direct heteroarylations, allowing for the efficient formation of biheteroaryls. Its utility stems from the ester group at the C5 position, which blocks undesired dimerization or oligomerization, thus facilitating high-yield syntheses of diverse heteroaromatic compounds. This methodology opens avenues for creating complex heteroaromatic structures in a single step, highlighting its significance in organic synthesis and potential pharmaceutical applications (Fu et al., 2012).
Antifungal and Antibacterial Activity
Research into 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones has demonstrated the potential of ethyl 4-bromothiophene-2-carboxylate derivatives in biological applications. These compounds, synthesized via a solvent-free methodology, have shown promising antibacterial and antifungal activities. This suggests their potential in developing new antimicrobial agents, underlining the importance of ethyl 4-bromothiophene-2-carboxylate in medicinal chemistry (Sharma et al., 2022).
Material Science Applications
Ethyl 4-bromothiophene-2-carboxylate's utility extends into material science, particularly in the synthesis of π-conjugated systems. Studies have shown its role in creating self-rigidified structures in conjugated backbones, attributed to intramolecular interactions involving sulfur and bromine. Such materials are crucial for the development of organic electronics, including organic photovoltaics and field-effect transistors, indicating the compound's versatility beyond traditional chemical synthesis (Hergué et al., 2008).
Electrochemical Applications
In the realm of electrochemical applications, ethyl 4-bromothiophene-2-carboxylate has been utilized in the direct bromination of ethyl 5-alkylthiophene-2-carboxylates, leading to the efficient synthesis of brominated thiophene derivatives. These compounds are key intermediates in the preparation of electroactive materials, further emphasizing the broad applicability of ethyl 4-bromothiophene-2-carboxylate in crafting advanced materials for electronic devices (Taydakov et al., 2010).
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of Ethyl 4-bromothiophene-2-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas for future research.
Result of Action
The molecular and cellular effects of Ethyl 4-bromothiophene-2-carboxylate’s action are currently unknown
Eigenschaften
IUPAC Name |
ethyl 4-bromothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNFTOHTVYSKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445763 | |
| Record name | Ethyl 4-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromothiophene-2-carboxylate | |
CAS RN |
62224-17-3 | |
| Record name | 2-Thiophenecarboxylic acid, 4-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62224-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-bromothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


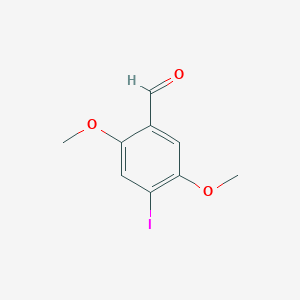
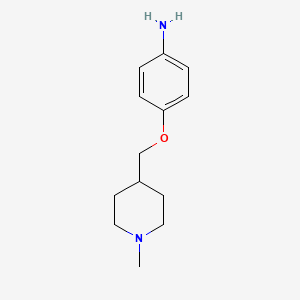

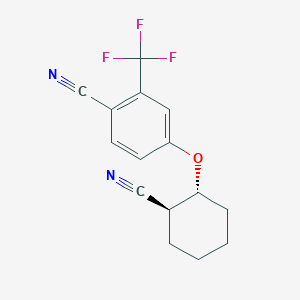
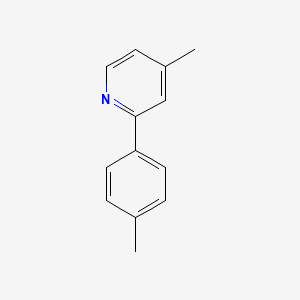
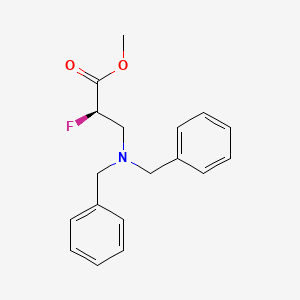
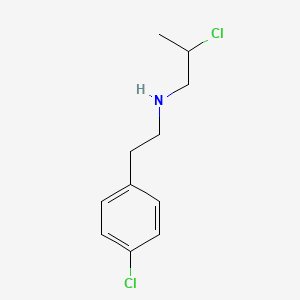


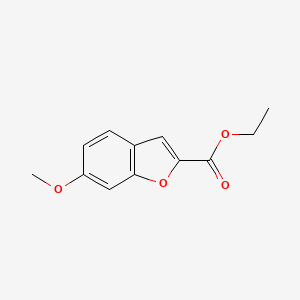

![(3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate](/img/structure/B1600600.png)
